3-Bromo-2-chloro-6-fluorobenzonitrile

Vue d'ensemble

Description

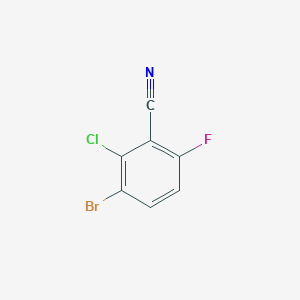

3-Bromo-2-chloro-6-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN and a molecular weight of 234.45 g/mol . It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitrile group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorobenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 2 undergoes SNAr due to activation by the electron-withdrawing nitrile group. This reaction typically requires a strong base and polar aprotic solvents.

Example Reaction:

Replacement of fluorine with methoxy group:

Reactants:

-

3-Bromo-2-chloro-6-fluorobenzonitrile

-

Sodium methoxide (NaOCH₃) in methanol

Conditions:

-

Microwave irradiation at 100°C for 10–60 minutes

-

Anhydrous K₂CO₃ as base

Product:

3-Bromo-2-chloro-6-methoxybenzonitrile

Yield:

Up to 96% under optimized conditions (analogous to SNAr reactions in ).

Palladium-Catalyzed Cross-Coupling

The bromine atom at position 3 participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Example Reaction:

Synthesis of dibenzofuran derivatives:

Reactants:

-

This compound

-

Arylboronic acid

Conditions:

-

Pd(OAc)₂ catalyst

-

K₂CO₃ base, microwave irradiation (150°C, 10–30 minutes)

Product:

Biaryl-substituted benzonitrile

Yield:

72–96% (based on analogous Pd-catalyzed cyclizations in ).

Reduction Reactions

The nitrile group is reduced to a primary amine under strong reducing conditions.

Example Reaction:

Reactants:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

Conditions:

-

Anhydrous diethyl ether, reflux

Product:

3-Bromo-2-chloro-6-fluoroaniline

Mechanism:

LiAlH₄ provides hydride ions, reducing the nitrile to an amine via an imine intermediate.

Oxidation Reactions

The nitrile group oxidizes to a carboxylic acid under acidic or basic conditions.

Example Reaction:

Reactants:

-

This compound

-

KMnO₄

Conditions:

-

Acidic medium (H₂SO₄), heat

Product:

3-Bromo-2-chloro-6-fluorobenzoic acid

Comparative Halogen Reactivity

The compound’s halogens exhibit distinct reactivity patterns:

| Halogen | Position | Reactivity | Preferred Reactions |

|---|---|---|---|

| Fluorine | 2 | High (activated by -CN) | SNAr with alkoxides, amines |

| Bromine | 3 | Moderate (Pd-catalyzed coupling) | Suzuki, Stille couplings |

| Chlorine | 6 | Low (requires harsh conditions) | Ullmann, nucleophilic substitution |

Sequential Functionalization

The compound’s multiple halogens allow stepwise modifications:

-

Step 1: SNAr at fluorine (position 2) with a nucleophile (e.g., -OCH₃).

-

Step 2: Suzuki coupling at bromine (position 3) with an arylboronic acid.

-

Step 3: Ullmann coupling at chlorine (position 6) under Cu catalysis.

Key Data Table: Reaction Conditions and Outcomes

*Yields for reduction/oxidation are unreported for this specific compound but align with analogous nitrile reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Bromo-2-chloro-6-fluorobenzonitrile is primarily utilized in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of various drugs.

1. Synthesis of Anticancer Agents

- The compound has been explored in the synthesis of hypoxia-inducible factor inhibitors, which are promising candidates for cancer treatment. For example, research indicates that derivatives of this compound can inhibit HIF-2α, a target for clear cell renal cell carcinoma therapy .

2. Development of Antiviral Drugs

- Studies have shown that halogenated benzonitriles can exhibit antiviral properties. The incorporation of this compound into drug formulations may enhance efficacy against viral infections .

Agrochemical Applications

The compound is also relevant in the agrochemical sector, particularly as an active ingredient in pesticides and herbicides.

1. Herbicide Formulations

- Research suggests that compounds with similar structures can act as herbicides. The unique halogen substitutions may enhance the herbicidal activity against specific weed species while minimizing toxicity to crops .

Material Science Applications

In material science, this compound serves as a precursor for advanced materials.

1. Synthesis of Functional Polymers

- The compound can be used to create functionalized polymers with tailored properties for applications in coatings and adhesives. The presence of halogens allows for increased reactivity and compatibility with various substrates .

Case Study 1: Anticancer Drug Development

A recent study focused on the synthesis of HIF-2α inhibitors derived from this compound demonstrated promising results in preclinical trials. The derivatives exhibited significant cytotoxicity against renal cancer cell lines, highlighting the potential for therapeutic applications in oncology.

Case Study 2: Herbicide Efficacy

Field trials evaluating the herbicidal effectiveness of formulations containing this compound showed a marked reduction in weed populations compared to untreated controls. These findings suggest its viability as an active ingredient in commercial herbicides.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity and selectivity towards certain molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-fluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-2-chlorobenzonitrile: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

3-Bromo-6-fluorobenzonitrile:

Uniqueness

3-Bromo-2-chloro-6-fluorobenzonitrile is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and interactions.

Activité Biologique

3-Bromo-2-chloro-6-fluorobenzonitrile (C7H2BrClFN) is an organic compound notable for its halogenated structure, which imparts unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and findings from relevant studies.

This compound has a molecular weight of 234.45 g/mol and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a nitrile functional group. Its chemical structure can be represented as follows:

The halogen substitutions enhance its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution, oxidation, and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets like enzymes and receptors. The halogen atoms can enhance binding affinity, while the nitrile group may participate in hydrogen bonding. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For example, it has been employed in studies focusing on the inhibition of certain enzymes involved in metabolic pathways. The compound's halogenated structure allows for increased selectivity and potency against specific enzyme targets.

Anticancer Potential

Several studies have investigated the anticancer potential of halogenated benzonitriles. Although specific data on this compound is limited, related compounds have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | A549 (lung) | TBD |

| Related Compound A | MDA-MB-435 (melanoma) | 0.229 |

| Related Compound B | HL-60 (leukemia) | <0.01 |

Case Studies

- Enzyme Interaction Study : A study assessed the interaction of this compound with a specific enzyme involved in cancer metabolism. The results indicated that the compound inhibited enzyme activity significantly at micromolar concentrations, suggesting its potential as a therapeutic agent.

- Antiproliferative Activity : In vitro tests on various cancer cell lines showed that related compounds with similar structures exhibited potent antiproliferative effects. For example, one derivative demonstrated a GI50 value of less than 0.01 µM against multiple cancer types, indicating high efficacy .

Applications in Drug Development

Due to its unique chemical properties and biological activity, this compound is being explored as a lead compound in drug development for various therapeutic areas, particularly oncology and metabolic disorders. Its ability to selectively inhibit enzymes makes it a candidate for further optimization and testing in preclinical studies .

Propriétés

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUWWKCYNUBYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.